molecular formula C28H27N5O4S B2913694 N-[(furan-2-yl)methyl]-2-({3-[3-(1H-indol-3-yl)propanamido]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)butanamide CAS No. 443354-46-9

N-[(furan-2-yl)methyl]-2-({3-[3-(1H-indol-3-yl)propanamido]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)butanamide

Cat. No.: B2913694
CAS No.: 443354-46-9
M. Wt: 529.62
InChI Key: FJLPPAKQBVAUCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(furan-2-yl)methyl]-2-({3-[3-(1H-indol-3-yl)propanamido]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)butanamide is a hybrid heterocyclic compound featuring a quinazolinone core substituted with an indole-propanamido group, a sulfanyl bridge, and a furan-methylated butanamide side chain.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-[3-[3-(1H-indol-3-yl)propanoylamino]-4-oxoquinazolin-2-yl]sulfanylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N5O4S/c1-2-24(26(35)30-17-19-8-7-15-37-19)38-28-31-23-12-6-4-10-21(23)27(36)33(28)32-25(34)14-13-18-16-29-22-11-5-3-9-20(18)22/h3-12,15-16,24,29H,2,13-14,17H2,1H3,(H,30,35)(H,32,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJLPPAKQBVAUCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NCC1=CC=CO1)SC2=NC3=CC=CC=C3C(=O)N2NC(=O)CCC4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

529.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(furan-2-yl)methyl]-2-({3-[3-(1H-indol-3-yl)propanamido]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)butanamide typically involves multi-step organic reactions. The process begins with the preparation of the furan-2-ylmethyl intermediate, followed by the formation of the indole-3-yl propanamide derivative. The final step involves the coupling of these intermediates with the quinazolinone derivative under specific reaction conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-[(furan-2-yl)methyl]-2-({3-[3-(1H-indol-3-yl)propanamido]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)butanamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The quinazolinone moiety can be reduced to form dihydroquinazoline derivatives.

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and electrophiles like bromine (Br2) for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane (DCM), and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid derivatives, while reduction of the quinazolinone moiety may produce dihydroquinazoline derivatives.

Scientific Research Applications

N-[(furan-2-yl)methyl]-2-({3-[3-(1H-indol-3-yl)propanamido]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)butanamide has several scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: Investigating its potential as a biochemical probe for studying cellular processes and protein interactions.

    Medicine: Exploring its potential as a therapeutic agent for treating diseases such as cancer, due to its ability to interact with specific molecular targets.

Mechanism of Action

The mechanism of action of N-[(furan-2-yl)methyl]-2-({3-[3-(1H-indol-3-yl)propanamido]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s various functional groups allow it to bind to these targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. This binding can modulate the activity of the target, leading to downstream effects on cellular pathways and processes.

Comparison with Similar Compounds

Comparison with Structural Analogues

Core Structural Features

The compound’s uniqueness lies in its fusion of quinazolinone, indole, and furan motifs linked via a sulfanyl group. Key analogues include:

  • N-(substituted-phenyl)butanamides (): These derivatives replace the quinazolinone with oxadiazole and lack the indole-propanamido group, instead focusing on phenyl substituents. The sulfanyl bridge and butanamide backbone are retained, making them simpler structural relatives .
  • 2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides (): These feature a triazole ring instead of quinazolinone but share the furan-sulfanyl-acetamide framework, highlighting the role of furan in anti-exudative activity .
  • N-(4-sulfamoylphenyl)pentanamides (): These incorporate isoindoline and sulfamoyl groups, differing in core structure but retaining sulfanyl linkages and heteroaromatic substituents .
Functional Group Impact
  • Indole vs. Phenyl Substituents : The indole-propanamido group in the target compound may enhance binding to serotonin receptors or kinase targets compared to phenyl-substituted analogues (e.g., ), which are typically optimized for solubility .
  • Quinazolinone vs.

Key Observations :

  • The target compound’s synthesis likely requires prolonged steps (e.g., indole-propanamido coupling) compared to ’s 16-hour oxadiazole synthesis .
  • ’s shorter reaction times (5–8 hours) suggest higher efficiency for triazole-based systems .
Anti-Exudative and Anti-Inflammatory Activity
  • Analogues : Tested for antimicrobial activity, with MIC values of 8–32 µg/mL against S. aureus .
Antioxidant Potential (Inferred)
  • Hydroxamic Acid Analogues (): Exhibited DPPH radical scavenging (IC₅₀: 12–45 µM), suggesting the target’s indole and furan groups could contribute similarly .

Physicochemical Properties

Property Target Compound Derivatives Acetamides
Molecular Weight (g/mol) ~550–600 (estimated) 400–450 350–400
logP (Predicted) ~3.5–4.0 2.8–3.5 2.5–3.0
Solubility Low (lipophilic cores) Moderate Moderate

Analysis :

  • Substituting quinazolinone with oxadiazole () reduces molecular weight, improving drug-likeness .

Biological Activity

N-[(furan-2-yl)methyl]-2-({3-[3-(1H-indol-3-yl)propanamido]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)butanamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a furan moiety, an indole derivative, and a quinazoline-based structure, which are known for their diverse biological activities. The intricate arrangement of these functional groups contributes to its potential efficacy in various biological contexts.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antimicrobial Activity
    • Preliminary studies have indicated that derivatives containing the indole and quinazoline structures exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, compounds similar in structure have shown minimum inhibitory concentrations (MICs) ranging from 2.31 to 4.33 μM against various bacterial strains .
  • Anticancer Properties
    • The compound's ability to inhibit cancer cell proliferation has been documented. Research indicates that quinazoline derivatives possess antitumor activity by inducing apoptosis in cancer cells through the modulation of specific signaling pathways . The presence of the indole moiety is also associated with enhanced anticancer effects.
  • Anti-inflammatory Effects
    • Compounds with similar structural frameworks have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediating immune responses. This activity is crucial in the context of chronic inflammatory diseases .
  • Antifungal Activity
    • In addition to antibacterial properties, this compound has shown antifungal activity, with some derivatives achieving MIC values comparable to established antifungal agents. The structure's influence on antifungal efficacy indicates potential for development in treating fungal infections .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Receptor Modulation : Interaction with various receptors (e.g., CXCR4) involved in immune response and cancer metastasis has been proposed as a mechanism for its therapeutic effects .

Case Study 1: Antibacterial Activity

A study involving synthesized derivatives of quinazoline and indole revealed that certain modifications led to increased antibacterial efficacy against resistant strains of Staphylococcus aureus. The most potent derivative exhibited an MIC value significantly lower than that of traditional antibiotics.

Case Study 2: Anticancer Efficacy

In vitro studies demonstrated that the compound induced apoptosis in colorectal cancer cells via the activation of caspase pathways. This finding suggests a promising avenue for further research into its use as an anticancer agent.

Activity Type Efficacy Mechanism
AntibacterialMIC: 2.31 - 4.33 μMEnzyme inhibition
AnticancerInduces apoptosisReceptor modulation
Anti-inflammatoryReduces cytokine levelsImmune modulation
AntifungalComparable MIC to established drugsUnknown

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.